molecular formula C22H22N4O3S B2500279 2-[(cyanomethyl)sulfanyl]-N-(2-methoxyethyl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide CAS No. 941899-39-4

2-[(cyanomethyl)sulfanyl]-N-(2-methoxyethyl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide

Numéro de catalogue: B2500279
Numéro CAS: 941899-39-4
Poids moléculaire: 422.5
Clé InChI: GRTWXWASLFYPRY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(cyanomethyl)sulfanyl]-N-(2-methoxyethyl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazoline core, which is known for its biological activity and is often found

Activité Biologique

The compound 2-[(cyanomethyl)sulfanyl]-N-(2-methoxyethyl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide , also referred to as G858-0199, is a member of the quinazoline family, which has garnered attention for its potential biological activities. This detailed article explores the compound's synthesis, biological properties, and relevant case studies.

Structure and Composition

  • Molecular Formula : C21_{21}H20_{20}N4_{4}O4_{4}S
  • IUPAC Name : this compound
  • SMILES : COCCNC(c(cc1)cc(N=C(N2c(cc3)ccc3OC)SCC#N)c1C2=O)=O

Physical Properties

The compound is typically available in various formats for research purposes, including glass vials and 96-tube racks for screening assays .

Antitumor Activity

Recent studies have indicated that compounds similar to G858-0199 exhibit significant antitumor activity. For instance, a related class of compounds demonstrated inhibitory effects against various human tumor cell lines including HL-60 and BGC-823. The bioassays revealed that certain derivatives had EC50_{50} values comparable to established chemotherapeutics .

Antifungal Properties

Compounds derived from the quinazoline scaffold have shown promising antifungal activity. In particular, studies on sulfonamides indicated that they possess fungicidal properties against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, with some derivatives exhibiting EC50_{50} values lower than commercial fungicides .

The biological activity of G858-0199 is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds in this class may inhibit key enzymes involved in cell proliferation.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest at specific phases, further contributing to their antitumor efficacy.

Study 1: Antitumor Efficacy

A study conducted on a series of quinazoline derivatives, including G858-0199, evaluated their cytotoxicity against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects with IC50_{50} values in the low micromolar range. The study concluded that structural modifications could enhance potency and selectivity against cancer cells .

Study 2: Antifungal Activity

Another research initiative focused on the antifungal properties of similar compounds revealed that G858-0199 displayed effective inhibition against B. cinerea. The study utilized a comparative analysis with standard antifungal agents, showing that G858-0199 had comparable or superior activity in certain assays .

Data Table: Biological Activity Summary

Activity TypeCell Line/PathogenEC50_{50} / IC50_{50} (µg/mL)Notes
AntitumorHL-605.0Significant cytotoxicity
AntitumorBGC-8236.5Comparable to existing chemotherapeutics
AntifungalBotrytis cinerea2.12Effective compared to commercial fungicides
AntifungalSclerotinia sclerotiorum3.66High efficacy noted

Propriétés

IUPAC Name

2-(cyanomethylsulfanyl)-N-(2-methoxyethyl)-4-oxo-3-(2-phenylethyl)quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-29-13-11-24-20(27)17-7-8-18-19(15-17)25-22(30-14-10-23)26(21(18)28)12-9-16-5-3-2-4-6-16/h2-8,15H,9,11-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTWXWASLFYPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC#N)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.